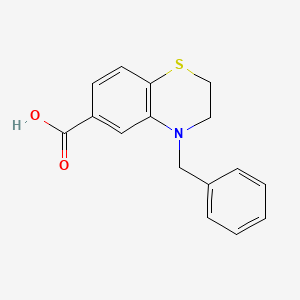![molecular formula C14H15NO6S B7878212 ({[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid](/img/structure/B7878212.png)
({[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, an oxazole ring, and a sulfonylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl group via electrophilic aromatic substitution. The sulfonylacetic acid moiety is then attached through a sulfonation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are used to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
({[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, ({[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of ({[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the oxazole ring and sulfonylacetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ({[2-(3-Hydroxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid
- ({[2-(3-Methoxyphenyl)-5-ethyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid
- ({[2-(3-Methoxyphenyl)-5-methyl-1,3-thiazol-4-yl]methyl}sulfonyl)acetic acid
Uniqueness
({[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its hydrophobic interactions, while the oxazole ring provides rigidity and stability. The sulfonylacetic acid moiety adds to its versatility in forming various derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications
Properties
IUPAC Name |
2-[[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfonyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6S/c1-9-12(7-22(18,19)8-13(16)17)15-14(21-9)10-4-3-5-11(6-10)20-2/h3-6H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXGCKFPNHEDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)OC)CS(=O)(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[6-(4-fluorobenzyl)-5,7-dimethyl-1-oxo-1,6-dihydro-2H-pyrrolo[3,4-d]pyridazin-2-yl]acetic acid](/img/structure/B7878129.png)
![4-(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)butanoic acid](/img/structure/B7878130.png)
![1-[(2-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B7878138.png)
![4-{[(6-chloro-2-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]amino}benzoic acid](/img/structure/B7878139.png)
![4-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B7878140.png)

![ethyl 1-[(1,5-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylate](/img/structure/B7878157.png)
![Ethyl 2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7878158.png)
![1-(3-chloro-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B7878164.png)
![2-(4-Ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B7878173.png)
![5-[(3-chlorophenyl)methyl]-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B7878186.png)

![{[3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]thio}acetic acid](/img/structure/B7878206.png)

